2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide
Description
2-[(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide is a heterocyclic compound featuring a triazinoindole core linked to a pyrimidinyl acetamide group. This compound is part of a broader class of triazinoindole derivatives studied for their pharmacological properties, including antimicrobial and kinase-inhibitory activities .
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c1-23-11-6-3-2-5-10(11)13-14(23)20-16(22-21-13)25-9-12(24)19-15-17-7-4-8-18-15/h2-8H,9H2,1H3,(H,17,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNNGLHLIZSLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures to form intermediates. These intermediates are then subjected to further reactions, such as hydrazination and cyclization, to form the triazinoindole core.
Chemical Reactions Analysis
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Scientific Research Applications
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide involves its ability to chelate metal ions, particularly iron. By binding to iron ions, the compound can disrupt essential cellular processes that depend on iron, such as DNA synthesis and repair, cell proliferation, and apoptosis. This disruption leads to the inhibition of cancer cell growth and induction of cell death through apoptosis .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the triazinoindole core and the aryl/heteroaryl groups attached to the acetamide moiety. Key examples include:
Key Observations :
- Halogenation (e.g., bromine at position 8 of the triazinoindole core) increases molecular weight and may enhance receptor binding via halogen bonds but reduces solubility .
- Pyrimidinyl/pyridinyl groups in the acetamide side chain modulate electronic properties and hydrogen-bonding capacity, influencing kinase selectivity .
- Alkyl substituents (e.g., ethyl at position 5) slightly increase logP compared to methyl, affecting membrane permeability .
2.2.1 Antimicrobial Activity
- NV5 demonstrated inhibition of alkylquinolone AI biosynthesis in P. aeruginosa, though it lacked synergy with ciprofloxacin .
2.2.2 Kinase Inhibition
- The target compound’s pyrimidinyl group may enhance selectivity for pyrimidine-binding kinase domains, though specific data are lacking.
Biological Activity
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide is a compound that falls under the category of triazinoindole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure includes a triazinoindole core fused with a sulfanylacetamide group. This unique configuration contributes to its biological efficacy.
| Property | Details |
|---|---|
| IUPAC Name | 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
| Molecular Formula | C12H11N5OS |
| Molecular Weight | 257.31 g/mol |
| CAS Number | Not specified |
The primary mechanism of action for this compound is its ability to chelate iron ions. By binding to ferrous ions, the compound inhibits the availability of iron necessary for the proliferation of cancer cells. This results in cell cycle arrest and apoptosis in various cancer cell lines. The compound's role as an iron chelator positions it as a promising candidate in cancer therapy by depleting intracellular iron levels .
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies indicate that the compound can effectively inhibit cell growth and induce apoptosis in these cells .
Comparative Analysis with Similar Compounds
When compared to other triazinoindole derivatives such as 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-yl hydrosulfide, this compound shows distinct biological properties due to its unique sulfanylacetamide group .
| Compound | Biological Activity |
|---|---|
| This compound | Significant antiproliferative activity |
| 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | Moderate activity against certain cancer types |
| 5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-yl hydrosulfide | Limited activity compared to the target compound |
Case Studies
In a study published in the journal Medicinal Chemistry, researchers synthesized various derivatives of triazinoindoles and evaluated their biological activities. Among these compounds, this compound demonstrated superior antiproliferative effects compared to others tested .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-pyrimidinyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including the formation of the triazinoindole core, sulfanyl group incorporation, and acetamide functionalization. Key parameters for optimization include:
- Temperature control : Higher yields are achieved at 80–100°C for cyclization steps ().
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate stability ().
- Catalysts : Use of KOH or NaH for deprotonation during thiolation ().
Advanced methods like continuous flow chemistry may improve scalability (). Purity validation via HPLC (>95%) is critical to avoid side products ().
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₈N₆O₂S) ().
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to verify substituent positions, particularly the sulfanyl bridge and pyrimidinyl acetamide group ().
- X-ray crystallography : Resolve 3D conformation of the triazinoindole core ().
Q. Q3. What preliminary biological assays are recommended to assess its therapeutic potential?
Methodological Answer:
- Antimicrobial activity : Follow CLSI guidelines for MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria ().
- Enzyme inhibition assays : Screen against kinases or proteases due to the triazine-pyrimidine scaffold’s affinity for ATP-binding pockets ().
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices ().
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies may arise from:
- Impurity profiles : Re-analyze batches via LC-MS to rule out synthetic byproducts ().
- Biological models : Compare results across cell lines (e.g., cancer vs. normal) and species ().
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to validate EC₅₀ values ().
Meta-analysis of structural analogs (e.g., thiadiazole-containing derivatives) may clarify structure-activity relationships ().
Q. Q5. What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Simulate binding to targets like DNA topoisomerase II or EGFR using AutoDock Vina ().
- CRISPR-Cas9 knockout screens : Identify genes essential for compound efficacy ().
- Metabolomic profiling : Track downstream pathway perturbations via LC-MS/MS ().
- In vivo pharmacokinetics : Conduct ADME studies in rodents to assess bioavailability and tissue distribution ().
Q. Q6. How can the pharmacokinetic profile be improved for in vivo applications?
Methodological Answer:
Q. Q7. What computational methods are suitable for predicting off-target interactions?
Methodological Answer:
- Pharmacophore modeling : Align with databases like ChEMBL to predict unintended targets ().
- Toxicogenomics : Use tools like Toxtree to assess hepatotoxicity risk ().
- QSAR models : Corrogate substituent effects (e.g., methyl vs. propyl groups) on toxicity ().
Specialized Methodological Considerations
Q. Q8. How should researchers design experiments to assess long-term toxicity?
Methodological Answer:
- Chronic exposure studies : Administer sub-therapeutic doses to rodents over 90 days, monitoring liver/kidney function ().
- Genotoxicity assays : Conduct Ames tests and micronucleus assays to evaluate mutagenic potential ().
- Omics integration : Combine transcriptomic and proteomic data to identify biomarkers of toxicity ().
Q. Q9. What analytical techniques are critical for stability testing under varying conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
